molecular formula C22H14FNO5S B4311452 N-(2-FLUOROPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE

N-(2-FLUOROPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE

Cat. No.: B4311452
M. Wt: 423.4 g/mol
InChI Key: XRXANSQRCBOZIX-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylsulfonyl group, and an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the anthracene core, followed by the introduction of the fluorophenyl and methylsulfonyl groups. Common synthetic routes may include:

    Preparation of the Anthracene Core: This can be achieved through Friedel-Crafts acylation of anthracene with suitable acyl chlorides.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Addition of the Methylsulfonyl Group: This can be done through sulfonylation reactions using methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(2-FLUOROPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: The compound may find applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)methanesulfonamide: Shares the fluorophenyl and sulfonamide groups but lacks the anthracene core.

    N-(2-fluorophenyl)-N-(methylsulfonyl)alanine: Contains similar functional groups but has an alanine backbone instead of anthracene.

Uniqueness

N-(2-FLUOROPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is unique due to its combination of a fluorophenyl group, a methylsulfonyl group, and an anthracene core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-methylsulfonyl-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FNO5S/c1-30(28,29)21-15(22(27)24-17-9-5-4-8-16(17)23)11-10-14-18(21)20(26)13-7-3-2-6-12(13)19(14)25/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXANSQRCBOZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-FLUOROPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 2
N-(2-FLUOROPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 3
N-(2-FLUOROPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 4
N-(2-FLUOROPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 5
N-(2-FLUOROPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-FLUOROPHENYL)-1-(METHYLSULFONYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE

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